molecular formula C10H11F3O B15362502 1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanol

1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanol

Cat. No.: B15362502
M. Wt: 204.19 g/mol
InChI Key: OEINYHISAVXEGF-UHFFFAOYSA-N
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Description

1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanol is an organic compound characterized by a phenyl ring substituted with a methyl group at the second position and a trifluoromethyl group at the third position, along with an ethanolic hydroxyl group attached to the first carbon of the phenyl ring

Synthetic Routes and Reaction Conditions:

  • Bromination and Grignard Reaction: The compound can be synthesized by first brominating 2-methylbenzene to form 2-bromo-3-(trifluoromethyl)benzene. This intermediate can then undergo a Grignard reaction with ethyl magnesium bromide, followed by hydrolysis to yield this compound.

  • Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of 2-methylbenzene with trifluoromethyl benzene in the presence of an aluminum chloride catalyst, followed by reduction of the resulting ketone to the alcohol.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and environmental safety. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

  • Oxidation: The compound can be oxidized to form the corresponding ketone, 1-(2-methyl-3-(trifluoromethyl)phenyl)ethanone, using oxidizing agents like chromyl chloride or pyridinium chlorochromate (PCC).

  • Reduction: Reduction of the ketone form can yield the alcohol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the phenyl ring, introducing various functional groups depending on the reagents and conditions used.

Common Reagents and Conditions:

  • Oxidation: Chromyl chloride, PCC, oxygen in the presence of a catalyst.

  • Reduction: NaBH4, LiAlH4, hydrogen gas with a palladium catalyst.

  • Substitution: Various electrophiles, Lewis acids like AlCl3, and suitable solvents.

Major Products Formed:

  • Oxidation: 1-(2-methyl-3-(trifluoromethyl)phenyl)ethanone.

  • Reduction: 1-(2-methyl-3-(trifluoromethyl)phenyl)ethanol.

  • Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways and processes.

  • Medicine: The compound and its derivatives may be explored for their therapeutic potential, particularly in the development of new drugs.

  • Industry: Its unique properties make it valuable in the production of materials with specific chemical and physical characteristics.

Mechanism of Action

The mechanism by which 1-(2-methyl-3-(trifluoromethyl)phenyl)ethanol exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be specific to the biological context and the nature of the interaction.

Comparison with Similar Compounds

  • 2-Trifluoromethylphenol

  • 3-Trifluoromethylphenol

  • 2-Methyl-3-(trifluoromethyl)aniline

  • 2-Amino-5-trifluoromethyltoluene

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Properties

Molecular Formula

C10H11F3O

Molecular Weight

204.19 g/mol

IUPAC Name

1-[2-methyl-3-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C10H11F3O/c1-6-8(7(2)14)4-3-5-9(6)10(11,12)13/h3-5,7,14H,1-2H3

InChI Key

OEINYHISAVXEGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)C(C)O

Origin of Product

United States

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